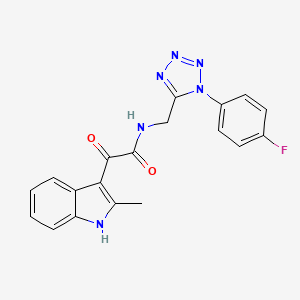

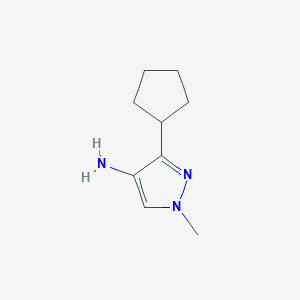

![molecular formula C17H17ClN2O2S B2996105 2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892976-68-0](/img/structure/B2996105.png)

2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as BCTC and belongs to the class of benzo[b]thiophene derivatives. BCTC has been found to exhibit potent and selective antagonism of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

The compound has been utilized in the synthesis of derivatives with significant antimicrobial activities. One study describes the synthesis of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives. These compounds exhibited notable activities against bacterial and fungal strains, suggesting its potential as a framework for developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Antitumor Properties

Another research direction involves the synthesis of compounds with antitumor properties. Although the specific compound mentioned was not directly cited in antitumor studies, related structures have been investigated. For example, the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones showed promising results against L-1210 and P388 leukemia, indicating the therapeutic potential of structurally similar compounds (Stevens et al., 1984).

Synthesis of Fused Heterocyclic Derivatives

The utility of 2-aminothiophene-3-carboxamide derivatives in synthesizing a range of biologically active, fused heterocyclic compounds has been demonstrated. These synthesized compounds showed antimicrobial activity against bacteria, highlighting the parent compound's role in creating pharmaceutical intermediates with potential biological applications (Wardakhan, Elmegeed, & Manhi, 2005).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

The compound serves as a precursor in the synthesis of novel thiophene derivatives that were evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. This demonstrates the compound's potential in contributing to the development of new therapeutic agents for treating various conditions (Amr et al., 2010).

Inhibition of Cell Adhesion

Derivatives of the compound have been studied for their ability to inhibit cell adhesion by affecting the upregulation of adhesion molecules like E-selectin and ICAM-1 on the surface of endothelium. This application suggests potential therapeutic uses in treating inflammation and related conditions (Boschelli et al., 1995).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo [b]thiophene ring system .

Mode of Action

It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .

Pharmacokinetics

It’s known that the compound is a small molecule , which typically have good bioavailability due to their size and structure.

Result of Action

Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .

Eigenschaften

IUPAC Name |

2-[(3-chlorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-19-16(22)14-12-7-2-3-8-13(12)23-17(14)20-15(21)10-5-4-6-11(18)9-10/h4-6,9H,2-3,7-8H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTDCXRNQLPKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

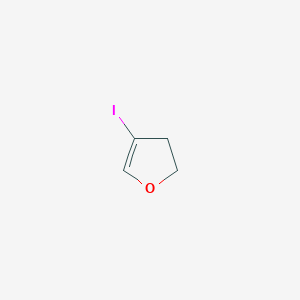

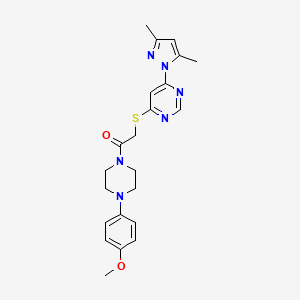

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)

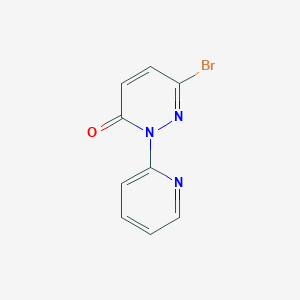

![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

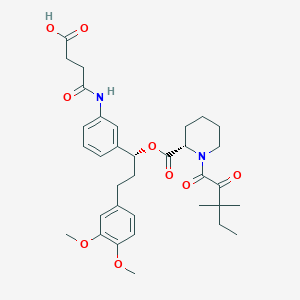

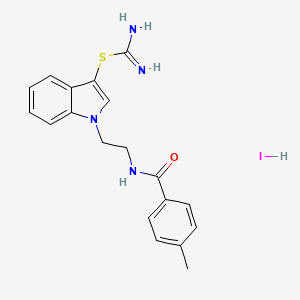

![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)

![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996036.png)

![Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2996039.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996042.png)